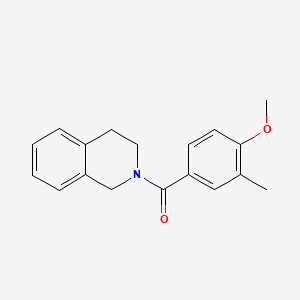
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. In
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to this site, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide prevents the receptor from being activated by glutamate, effectively blocking its function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to impair learning and memory, suggesting that the NMDA receptor is important for these processes. N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage caused by various insults, such as ischemia or excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a highly specific antagonist of the NMDA receptor. This means that it can be used to study the role of this receptor in various processes without affecting other receptors or neurotransmitters. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is that it is relatively expensive compared to other NMDA receptor antagonists.
Direcciones Futuras
There are many future directions for research involving N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. By studying the effects of N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide on these diseases, researchers may be able to develop new treatments for these conditions. Another area of interest is the development of new and more specific NMDA receptor antagonists that may have fewer side effects than N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. Finally, researchers may also be interested in studying the effects of N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide on other physiological processes, such as pain perception or addiction.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to study the role of this receptor in these processes.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-7-12(17)10-13(11)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQACPIVYZMRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4771457.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)


![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)

![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)